N'~1~,N'~9~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]nonanedihydrazide
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Overview
Description
N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the condensation reaction between nonanedihydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrazines. Substitution reactions may result in the formation of various substituted hydrazones.
Scientific Research Applications
N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’1,N’9-BIS[(E)-(4-ethoxyphenyl)methylidene]nonanedihydrazide
- N’1,N’9-BIS[(E)-(2-furylmethylene)]nonanedihydrazide
- N’1,N’9-BIS[(E)-(4-chlorophenyl)methylidene]nonanedihydrazide
Uniqueness
N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of two 2,4-dihydroxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. This structural feature sets it apart from other similar compounds and enhances its reactivity and functionality in various applications.
Properties
Molecular Formula |
C23H28N4O6 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H28N4O6/c28-18-10-8-16(20(30)12-18)14-24-26-22(32)6-4-2-1-3-5-7-23(33)27-25-15-17-9-11-19(29)13-21(17)31/h8-15,28-31H,1-7H2,(H,26,32)(H,27,33)/b24-14+,25-15+ |
InChI Key |
NTOYMBQOIDRNFA-KOJZRSEWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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